(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the introduction of the bromine and trifluoromethyl groups onto a phenyl ring, followed by the addition of an ethane-1,2-diamine moiety. One common approach is to start with a suitable phenyl precursor and introduce the bromine and trifluoromethyl groups through electrophilic aromatic substitution reactions. The ethane-1,2-diamine group can then be added via nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated or trifluoromethylated oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds share the trifluoromethyl group and are used in similar synthetic applications.
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain a trifluoromethyl group and are used in the synthesis of biologically active molecules.
3-Trifluoromethyl-1,2,4-triazoles: Similar in structure and used in the synthesis of important chemical scaffolds.
Uniqueness
(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to the combination of bromine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrF3N2 |
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Molecular Weight |
283.09 g/mol |
IUPAC Name |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10BrF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m1/s1 |
InChI Key |
PXESDLAOEFRLDI-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)[C@@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(CN)N |
Origin of Product |
United States |
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